molecular formula C10H13NO2 B1585558 Ethyl methyl(phenyl)carbamate CAS No. 2621-79-6

Ethyl methyl(phenyl)carbamate

Cat. No. B1585558
CAS RN: 2621-79-6
M. Wt: 179.22 g/mol
InChI Key: QHGZFCAIXRVHID-UHFFFAOYSA-N
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Description

Ethyl methyl(phenyl)carbamate belongs to the class of organic compounds known as carbamate esters . These are compounds containing an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). They are esters of carbamic acids .


Synthesis Analysis

Ethyl methyl(phenyl)carbamate can be synthesized from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Molecular Structure Analysis

The molecular formula for Ethyl methyl(phenyl)carbamate is C11H15NO2 . The molecular weight is 193.2423 g/mol .


Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Physical And Chemical Properties Analysis

Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water . It is almost odorless .

Scientific Research Applications

1. Cytological Effects

Ethyl carbamates like N-methyl-1-naphthyl carbamate have been studied for their mitotic effects. These compounds are known as mitotic poisons, leading to the inhibition of mitosis in cells. Such properties make them relevant for research in cytology and cancer treatment (Amer, 1965).

2. Anticancer Agents

Ethyl carbamates have been explored as potential anticancer agents. For instance, alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates showed variations in cytotoxic activity against experimental neoplasms, indicating their potential in cancer research (Temple, Rener, & Comber, 1989).

3. Chiral Isomers in Biology

Chiral isomers of ethyl carbamates have been evaluated for their biological activities. Differences in the potency of S- and R-isomers of certain ethyl carbamates highlight the importance of stereochemistry in biological systems and drug development (Temple & Rener, 1992).

4. Carcinogenic Studies

Studies on the carcinogenic properties of ethyl carbamate have been conducted. These researches provide insights into the tumor-initiating potency of alkyl carbamates and their binding to DNA, crucial for understanding the carcinogenic potential of various substances (Pound & Lawson, 1976).

5. Chemical Analysis Techniques

Ethyl N-phenyl carbamate and its derivatives have been analyzed using high-performance liquid chromatography, showcasing the importance of analytical techniques in the study of carbamates (Milchert & Paździoch, 1994).

6. Synthesis and Biological Activities of Carbamate Pesticides

Research into the synthesis of carbamate pesticides, including studies on ethyl carbamates, highlights their potential in agriculture as insecticides and herbicides. Understanding the toxicity and efficacy of these compounds is crucial for their safe and effective use (Bansal, 2005).

7. Synthesis Techniques

The synthesis of various derivatives of methyl and ethyl carbamates has been a topic of research, contributing to the development of new synthetic methods in organic chemistry (Velikorodov & Shustova, 2017).

8. Exploration in Medicinal Chemistry

The role of ethyl carbamates in medicinal chemistry has been explored, particularly in the synthesis of anticonvulsant and antimicrobial agents. This research underscores the potential of carbamates in drug development (Hen, Bialer, & Yagen, 2012).

Safety And Hazards

Ethyl carbamate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause injury to the kidneys and liver and induce vomiting, coma, or hemorrhages . It is a probable human carcinogen .

Future Directions

Recent research has focused on the development of novel drugs with reduced toxicity and preserved pharmacological activity . For instance, Ladostigil [(N-propargyl-(3R)aminoindan-5yl)-ethyl methyl carbamate)] is currently in Phase IIb trials .

properties

IUPAC Name

ethyl N-methyl-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGZFCAIXRVHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180850
Record name Ethyl methyl(phenyl)carbamate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl methyl(phenyl)carbamate

CAS RN

2621-79-6
Record name Ethyl N-methyl-N-phenylcarbamate
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Record name Ethyl methyl(phenyl)carbamate
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Record name Ethyl methylphenylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AG Gavriel, F Leroux, GS Khurana… - The Journal of …, 2021 - ACS Publications
The development of stable, efficient chemoselective self-immolative systems, for use in applications such as sensors, requires the optimization of the reactivity and degradation …
Number of citations: 3 pubs.acs.org
SJ Underwood - 2022 - search.proquest.com
A summary of work developing and studying the mechanisms of new transition metal-catalyzed acyl transfer reactions using substrates at the ester oxidation state. New methods …
Number of citations: 2 search.proquest.com

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